6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a novel compound known for its selective inhibition of equilibrative nucleoside transporters (ENTs).
Preparation Methods
The synthesis of 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves a multi-step process. The initial step typically includes the reaction of 4-(4-fluorophenyl)piperazine with a suitable aldehyde to form an intermediate. This intermediate is then reacted with naphthylamine and triazine derivatives under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The presence of the fluorophenyl and piperazine moieties allows for nucleophilic substitution reactions, often using halogenated analogues.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Major Products: The primary products formed from these reactions include modified triazine derivatives and substituted piperazines.
Scientific Research Applications
6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to equilibrative nucleoside transporters (ENT1 and ENT2) and inhibiting their function. This inhibition is irreversible and non-competitive, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the affinity (Km) for the substrate . Molecular docking studies suggest that the binding site of the compound in ENT1 may differ from conventional inhibitors .
Comparison with Similar Compounds
Compared to other ENT inhibitors, 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(NAPHTHALEN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is more selective for ENT2 over ENT1 . Similar compounds include:
Draflazine Derivatives: These are also selective ENT inhibitors but are less selective for ENT2 compared to the compound .
Other Triazine Derivatives: These compounds share structural similarities but differ in their selectivity and potency towards ENT1 and ENT2.
Properties
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c25-18-8-10-19(11-9-18)32-14-12-31(13-15-32)16-22-28-23(26)30-24(29-22)27-21-7-3-5-17-4-1-2-6-20(17)21/h1-11H,12-16H2,(H3,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECMNLVRGATMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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